molecular formula C10H12F2N2O2 B12946588 Ethyl 5-(difluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate

Ethyl 5-(difluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate

Cat. No.: B12946588
M. Wt: 230.21 g/mol
InChI Key: ABYMONGGYXCWRS-UHFFFAOYSA-N
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Description

Ethyl 5-(difluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms. The presence of the difluoromethyl group adds to its distinct chemical properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(difluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate typically involves the reaction of ethyl glycinate hydrochloride with other reagents under controlled conditions. One common method includes the use of ethyl acetylpyruvate and hydrazine . The reaction conditions often require a metal-free process, ensuring safety and efficiency .

Industrial Production Methods

Industrial production methods for this compound may involve continuous-flow synthesis techniques, which offer advantages such as improved safety, scalability, and efficiency. These methods utilize starting materials like ethyl glycinate hydrochloride and employ catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(difluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine derivatives, β-diketones, and various catalysts . The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various pyrazole derivatives, which are of significant interest due to their diverse biological activities .

Mechanism of Action

The mechanism of action of Ethyl 5-(difluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives are known to inhibit succinate dehydrogenase, an enzyme involved in the tricarboxylic acid cycle . This inhibition disrupts the energy production in pathogenic bacteria and fungi, leading to their death.

Properties

Molecular Formula

C10H12F2N2O2

Molecular Weight

230.21 g/mol

IUPAC Name

ethyl 5-(difluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate

InChI

InChI=1S/C10H12F2N2O2/c1-2-16-10(15)8-6-3-5(9(11)12)4-7(6)13-14-8/h5,9H,2-4H2,1H3,(H,13,14)

InChI Key

ABYMONGGYXCWRS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC2=C1CC(C2)C(F)F

Origin of Product

United States

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